molecular formula C8H18ClNO B2550377 (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride CAS No. 474115-94-1

(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride

Cat. No.: B2550377
CAS No.: 474115-94-1
M. Wt: 179.69
InChI Key: LKEJRFFELOAQDX-FJXQXJEOSA-N
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Description

(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine hydrochloride (CAS: EN300-9431714) is a chiral pyrrolidine derivative with a molecular formula of C₈H₁₈ClNO and a molecular weight of 179.69 g/mol . The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a 2-methoxypropan-2-yl group. The (2S) stereochemistry indicates its enantiomeric purity, which is critical for applications in asymmetric synthesis and pharmaceuticals. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biological and chemical research .

Properties

IUPAC Name

(2S)-2-(2-methoxypropan-2-yl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,10-3)7-5-4-6-9-7;/h7,9H,4-6H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEJRFFELOAQDX-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCCN1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as (S)-pyrrolidine and 2-methoxypropan-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(2-Methoxypropan-2-yl)pyrrolidine (CAS: 478922-47-3)
  • Similarity: 0.74 (non-chiral analogue)
  • Key Difference : Lacks stereochemical specificity and the hydrochloride salt. This reduces its utility in enantioselective reactions and may lower solubility .
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride (CAS: 1009335-36-7)
  • Similarity : 0.74
  • Key Differences :
    • Contains a hydroxymethyl group and hydroxyl substituents, increasing hydrophilicity.
    • The additional hydroxyl group enables hydrogen bonding, altering binding affinity in biological systems .
(S)-2-(2-Isopropylphenyl)pyrrolidine Hydrochloride (CAS: 2383086-10-8)
  • Similarity : Moderate (aromatic vs. aliphatic substituent)
  • Key Differences :
    • A bulky isopropylphenyl group increases lipophilicity, enhancing blood-brain barrier penetration.
    • Likely used in central nervous system (CNS)-targeting drugs, unlike the aliphatic methoxypropan-2-yl group in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (HCl Salt) LogP (Predicted)
Target Compound C₈H₁₈ClNO 179.69 High in water 0.8
2-(2-Methoxypropan-2-yl)pyrrolidine C₈H₁₅NO 141.21 Low 1.2
(S)-2-Methylproline Hydrochloride C₆H₁₂ClNO₂ 165.62 Moderate -0.5

Key Insights :

  • The hydrochloride salt of the target compound significantly improves water solubility compared to its free base.
  • The methoxypropan-2-yl group balances lipophilicity (LogP ~0.8), making it more membrane-permeable than hydrophilic derivatives like (S)-2-methylproline hydrochloride .

Biological Activity

(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

1. Overview of the Compound

Chemical Structure : The compound features a pyrrolidine ring substituted with a methoxypropan-2-yl group. This unique structure may influence its interaction with biological targets, affecting its pharmacological properties.

Molecular Formula : C₈H₁₈ClN

The biological activity of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing multiple biological pathways.

Key Mechanisms:

  • Receptor Binding : The compound may bind to specific receptors, leading to downstream effects in cellular signaling pathways.
  • Enzyme Modulation : It can inhibit or activate particular enzymes, thereby altering metabolic processes within cells.

3. Biological Activities

Research indicates that (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, including multidrug-resistant bacteria.
  • Anticancer Properties : Investigations into its anticancer activity have shown promise, particularly in reducing the viability of cancer cell lines such as A549 (human lung adenocarcinoma).
Activity TypeSpecific Findings
AntimicrobialPotential effectiveness against Staphylococcus aureus and other pathogens .
AnticancerReduced viability in A549 cells with structure-dependent activity .

Antimicrobial Studies

Recent studies have evaluated the antimicrobial properties of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus, including strains resistant to conventional antibiotics.

Anticancer Activity

In vitro studies using A549 cells revealed that (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride exhibited cytotoxic effects. The compound was tested at a concentration of 100 µM for 24 hours, showing a reduction in cell viability comparable to known chemotherapeutics like cisplatin.

5. Comparative Analysis with Similar Compounds

To contextualize the biological activity of (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride, it is useful to compare it with other structurally similar compounds:

Compound NameBiological ActivityUnique Features
PseudoephedrineDecongestant effectsSympathomimetic amine
EphedrineCNS stimulantCentral nervous system effects
MethamphetaminePotent CNS stimulantHigh potential for abuse

6. Conclusion

(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine; hydrochloride shows considerable promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Further studies are warranted to elucidate its mechanisms of action and optimize its therapeutic efficacy.

Q & A

Q. Stereochemical validation :

  • Chiral HPLC or polarimetry confirms enantiomeric excess .
  • X-ray crystallography resolves absolute configuration for critical intermediates .

Basic: How is the compound characterized for purity and structural integrity in academic research?

Answer:

  • Purity analysis :
    • HPLC/GC-MS quantifies impurities (e.g., unreacted intermediates, diastereomers) .
    • Elemental analysis (C, H, N, Cl) validates stoichiometry .
  • Structural confirmation :
    • NMR (¹H, ¹³C, DEPT) identifies proton environments and carbon types (e.g., methoxy groups at δ ~3.3 ppm) .
    • FT-IR confirms functional groups (e.g., pyrrolidine N–H stretch at ~2500 cm⁻¹) .

Advanced: How can researchers optimize yield in Scission-allylation reactions for pyrrolidine derivatives like this compound?

Answer:
Key optimization strategies include:

  • Catalyst screening : Test Pd(0)/Pd(II) complexes or Grubbs catalysts for allyl group transfer efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates .
  • Temperature control : Maintain −20°C to 25°C to suppress side reactions (e.g., epimerization) .
  • Real-time monitoring : Use in-situ FT-IR or Raman spectroscopy to track allylation progress .

Data contradiction resolution : If yields vary between batches, compare reaction atmosphere (inert vs. aerobic) and reagent purity (e.g., allyl bromide grade) .

Advanced: What analytical methods resolve contradictions in stability data under varying pH and temperature?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Monitor decomposition via HPLC at 40–60°C (pH 1–13) .
    • Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C .
  • Contradiction resolution :
    • Mass spectrometry identifies degradation products (e.g., demethylation or ring-opening) .
    • Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions (e.g., room temperature vs. −20°C) .

Advanced: How is this compound applied in synthesizing complex bioactive molecules?

Answer:

  • Pharmaceutical intermediates :
    • Pacritinib analogs : Used in multi-step syntheses of kinase inhibitors via Suzuki coupling or reductive amination .
    • Peptidomimetics : The pyrrolidine core mimics proline in peptide backbones, enhancing metabolic stability .
  • Methodological considerations :
    • Protecting group strategy : Boc or Fmoc groups prevent undesired side reactions during peptide elongation .
    • Chiral pool synthesis : Leverage the (2S)-configuration to avoid racemization in final products .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Storage : Under inert atmosphere (N₂/Ar) at −20°C for long-term stability .
  • Handling : Use anhydrous solvents (e.g., dry MeOH) during reconstitution to prevent hydrolysis .

Advanced: How can researchers address low enantiomeric excess in final products?

Answer:

  • Chiral resolution : Use diastereomeric salt crystallization with tartaric acid or chiral stationary phase chromatography .
  • Mechanistic studies : Probe reaction pathways via DFT calculations to identify stereochemical bottlenecks .

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